

FD-1080: A Paradigm Shift in Near-Infrared Fluorescence Imaging

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Compound of Interest

Compound Name: FD-1080

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A Comparative Guide for Researchers and Drug Development Professionals

The quest for higher resolution and deeper tissue penetration in in-vivo imaging has led to the development of novel fluorophores operating in the second near-infrared (NIR-II) window (1000-1700 nm). Among these, the small-molecule cyanine dye **FD-1080** has emerged as a powerful tool, offering significant advantages over traditional fluorescent dyes like Indocyanine Green (ICG) that primarily operate in the NIR-I region (650-950 nm). This guide provides an objective comparison of **FD-1080**'s performance against traditional dyes, supported by experimental data, to aid researchers in making informed decisions for their imaging needs.

Key Advantages of FD-1080

FD-1080's primary advantages lie in its unique photophysical properties, which translate to superior in-vivo imaging performance. The excitation and emission of **FD-1080** occur entirely within the NIR-II window, a region where light scattering and tissue autofluorescence are significantly reduced.[1] This results in deeper tissue penetration and a higher signal-to-background ratio, enabling visualization of structures with unprecedented clarity.[1][2]

Enhanced Photostability: One of the critical limitations of traditional dyes like ICG is their susceptibility to photobleaching under continuous laser irradiation.[3] **FD-1080** exhibits superior photostability, maintaining a stable fluorescence signal for extended periods, which is crucial for dynamic and longitudinal in-vivo studies.[2][4]

Improved Quantum Yield in Biological Media: While the quantum yield of **FD-1080** in ethanol is modest at 0.31%, it dramatically increases to 5.94% upon forming a complex with fetal bovine serum (FBS).[1][2] This enhancement in a biologically relevant medium is a significant advantage for in-vivo applications.

Superior In-Vivo Imaging Resolution: The 1064 nm NIR-II excitation of **FD-1080** allows for high-resolution imaging of deep-tissue vasculature.[1][5] Studies have demonstrated the ability to visualize the hindlimb vasculature, abdominal vessels, and even brain vessels through the intact skull of mice with significantly better resolution compared to imaging with NIR-I excitation.[1][2][6] For instance, the full width at half-maximum (FWHM) of resolved blood vessels under 1064 nm excitation was measured at 0.47 mm in the hindlimb and 0.65 mm for the sagittal sinus vessel in the brain, compared to 1.43 mm with 808 nm excitation.[2]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of **FD-1080** compared to the widely used traditional NIR dye, Indocyanine Green (ICG).

Parameter	FD-1080	Indocyanine Green (ICG)	Reference
Excitation Maximum	~1046 nm	~780 nm	[2][3][4]
Emission Maximum	~1080 nm	~810 nm	[2][4]
Quantum Yield	0.31% (in ethanol), 5.94% (with FBS)	~0.9% (in aqueous solution)	[1][2][7]
Molar Extinction Coefficient	$2.9 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	$2.3 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[8]

Table 1: Optical Properties of **FD-1080** vs. ICG

Performance Metric	FD-1080 (1064 nm excitation)	ICG (NIR-I excitation)	Reference
Tissue Penetration Depth	Deeper penetration through intact skin, tissue, and skull	Limited by light scattering and absorption in the NIR-I window	[1][2][5]
Imaging Resolution (FWHM)	0.47 mm (hindlimb), 0.65 mm (brain)	1.43 mm (brain, 808 nm excitation)	[2]
Signal-to-Background Ratio (SBR) of Hindlimb Vessel	4.32	1.9 - 2.2	[2]
Photostability	Superior	Moderate, prone to photobleaching	[2][3][4]

Table 2: In-Vivo Imaging Performance Comparison

Experimental Protocols

1. Photostability Assessment

- Objective: To compare the photostability of **FD-1080** and ICG under continuous laser irradiation.
- Methodology:
 - Prepare solutions of **FD-1080** and ICG in a biologically relevant medium (e.g., phosphate-buffered saline with fetal bovine serum).
 - Place the solutions in a suitable container (e.g., a 96-well plate).
 - Expose the samples to continuous laser irradiation at their respective excitation maxima (1064 nm for **FD-1080** and 808 nm for ICG) with the same power density (e.g., 0.33 W/cm²).[\[4\]](#)

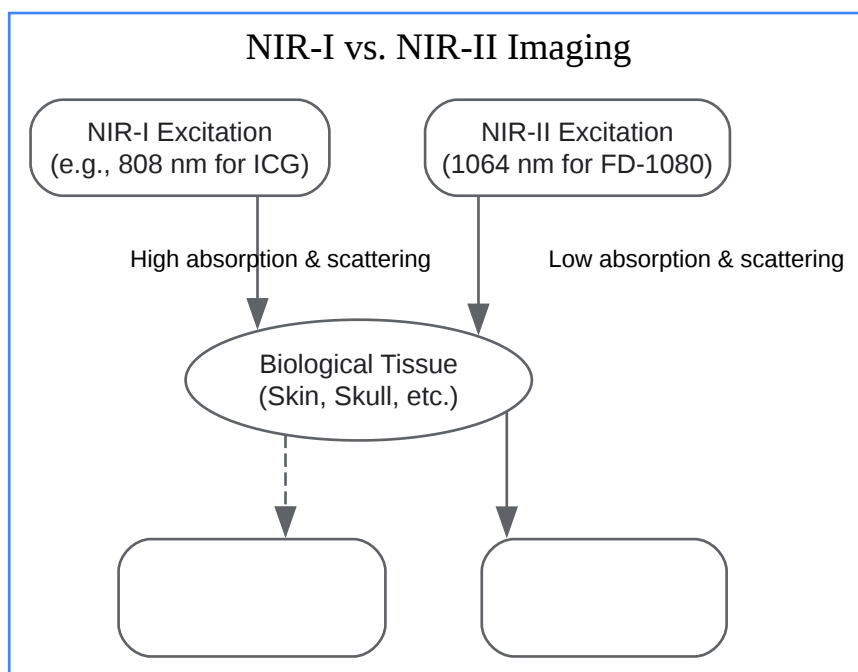
- Measure the fluorescence intensity of each sample at regular intervals over an extended period (e.g., 80 minutes).[4]
- Plot the normalized fluorescence intensity as a function of time to compare the rate of photobleaching.

2. In-Vivo Vascular Imaging Protocol

- Objective: To perform high-resolution in-vivo imaging of the vasculature in a mouse model using **FD-1080**.
- Methodology:
 - Prepare the **FD-1080**-FBS complex by mixing **FD-1080** with fetal bovine serum.
 - Anesthetize the mouse according to approved animal care protocols.
 - Intravenously inject the **FD-1080**-FBS complex into the tail vein of the mouse. A typical dose might be 200 μ L of an 80 μ M working solution.[6]
 - After a short distribution time (e.g., 10-20 minutes), position the mouse on the imaging stage of a NIR-II fluorescence imaging system.[6]
 - Acquire fluorescence images of the region of interest (e.g., hindlimb, abdomen, or brain) using a 1064 nm laser for excitation and an appropriate long-pass filter (e.g., 1100 nm or 1300 nm).[4][9][10]
 - Analyze the images to determine the signal-to-background ratio and the full width at half-maximum of the blood vessels.

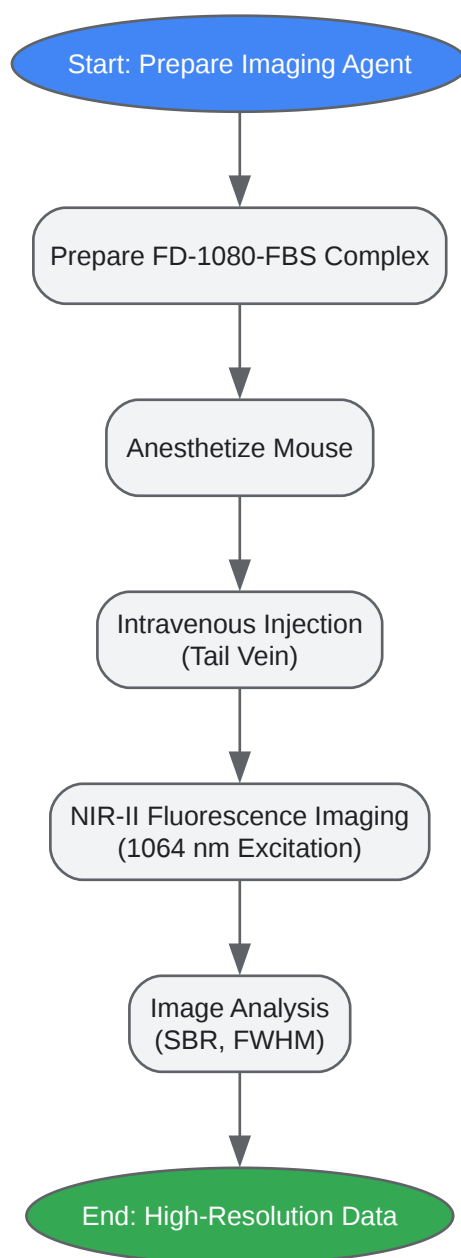
Visualizing the Advantages of FD-1080

The following diagrams illustrate the key concepts and workflows discussed in this guide.



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Caption: Advantage of NIR-II excitation for deep-tissue imaging.



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Caption: Experimental workflow for in-vivo imaging with **FD-1080**.

In conclusion, **FD-1080** represents a significant advancement in fluorescent probes for in-vivo imaging. Its operation within the NIR-II window, coupled with superior photostability and enhanced quantum yield in biological environments, provides researchers with a powerful tool for high-resolution, deep-tissue imaging. These advantages make **FD-1080** a compelling alternative to traditional fluorescent dyes for a wide range of preclinical research and drug development applications.

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